molecular formula C11H20O3 B13615520 ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate

ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate

Cat. No.: B13615520
M. Wt: 200.27 g/mol
InChI Key: XETHESWZNOLXDD-VQHVLOKHSA-N
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Description

Ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a methoxy group and a double bond in its structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate can be achieved through esterification reactions. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the starting materials would be 5-methoxy-3,5-dimethylhex-2-enoic acid and ethanol, with sulfuric acid as the catalyst .

Industrial Production Methods

In industrial settings, esterification can be carried out using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. Additionally, azeotropic distillation can be employed to remove water from the reaction mixture, driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Hydrolysis: 5-methoxy-3,5-dimethylhex-2-enoic acid and ethanol.

    Reduction: 5-methoxy-3,5-dimethylhex-2-enol.

    Oxidation: Depending on the conditions, products can include diols or carboxylic acids.

Mechanism of Action

The mechanism of action of ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate involves its interaction with various molecular targets. The methoxy group and double bond in its structure allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The compound may act on specific enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate can be compared with other esters such as ethyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its methoxy group and double bond, which confer distinct chemical and physical properties . Similar compounds include:

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl (E)-5-methoxy-3,5-dimethylhex-2-enoate

InChI

InChI=1S/C11H20O3/c1-6-14-10(12)7-9(2)8-11(3,4)13-5/h7H,6,8H2,1-5H3/b9-7+

InChI Key

XETHESWZNOLXDD-VQHVLOKHSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/CC(C)(C)OC

Canonical SMILES

CCOC(=O)C=C(C)CC(C)(C)OC

Origin of Product

United States

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